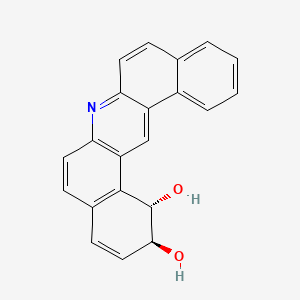
CM SEPHAROSE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CM Sepharose is a type of ion exchange chromatography resin widely used in biochemical and industrial applications. It is composed of a cross-linked agarose matrix with carboxymethyl functional groups, which serve as weak cation exchangers. This compound is particularly valued for its high capacity and excellent flow properties, making it ideal for the separation and purification of biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CM Sepharose is synthesized by attaching carboxymethyl groups to a cross-linked agarose matrix. The agarose is first activated, typically by reacting with epichlorohydrin, to introduce reactive groups. These groups are then reacted with sodium chloroacetate to form the carboxymethyl groups. The reaction conditions usually involve maintaining a controlled pH and temperature to ensure efficient coupling .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the agarose matrix is cross-linked and functionalized in a controlled environment. The process involves multiple steps, including activation, coupling, and washing to remove unreacted reagents. The final product is then suspended in a suitable storage solution, often 20% ethanol, to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
CM Sepharose primarily undergoes ion exchange reactions due to its carboxymethyl functional groups. These reactions involve the reversible adsorption of cations from a solution onto the resin. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal operating conditions .
Common Reagents and Conditions
The ion exchange process with this compound is influenced by the pH and ionic strength of the buffer used. Common reagents include acetate, citrate, and phosphate buffers. The optimal pH range for ion exchange is typically between 4 and 13, depending on the specific application .
Major Products Formed
The major products formed during ion exchange are the purified biomolecules that are separated from the mixture. These can include proteins, nucleic acids, and other charged biomolecules .
Aplicaciones Científicas De Investigación
CM Sepharose is extensively used in various scientific research applications, including:
Protein Purification: It is widely used for the purification of proteins in both research and industrial settings due to its high binding capacity and selectivity
Biopharmaceutical Production: This compound is employed in the downstream processing of biopharmaceuticals, including monoclonal antibodies and vaccines
Enzyme Isolation: The resin is used to isolate and purify enzymes from complex mixtures, facilitating biochemical studies and industrial enzyme production
Nucleic Acid Purification: It is also used for the purification of nucleic acids, including DNA and RNA, in molecular biology research
Mecanismo De Acción
The mechanism of action of CM Sepharose involves ion exchange chromatography. The carboxymethyl groups on the agarose matrix act as weak cation exchangers, binding positively charged ions (cations) from the solution. The binding capacity and selectivity are influenced by the pH and ionic strength of the buffer. The bound cations can be eluted by increasing the ionic strength or changing the pH of the buffer .
Comparación Con Compuestos Similares
Similar Compounds
DEAE Sepharose: A weak anion exchanger with diethylaminoethyl functional groups.
Q Sepharose: A strong anion exchanger with quaternary ammonium functional groups.
SP Sepharose: A strong cation exchanger with sulphopropyl functional groups
Uniqueness
CM Sepharose is unique due to its weak cation exchange properties, which provide a different selectivity compared to strong cation exchangers like SP Sepharose. This makes it suitable for applications where mild conditions are required to preserve the integrity of sensitive biomolecules .
Propiedades
Número CAS |
102899-98-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonitrile](/img/structure/B1166634.png)
